molecular formula C7H5ClFI B6358378 2-Chloro-4-fluoro-3-iodo-1-methylbenzene CAS No. 1502669-12-6

2-Chloro-4-fluoro-3-iodo-1-methylbenzene

Cat. No.: B6358378
CAS No.: 1502669-12-6
M. Wt: 270.47 g/mol
InChI Key: YBFIDQKXQBQMJK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-iodo-1-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of 1-methylbenzene (toluene) to introduce the chlorine, fluorine, and iodine substituents. The process may include steps such as nitration, reduction, and halogen exchange reactions .

Industrial Production Methods

Industrial production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and controlled reaction environments to facilitate the halogenation and methylation steps. For example, the use of anhydrous hydrogen fluoride and chlorinating agents under specific temperature and pressure conditions can lead to the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-iodo-1-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended aromatic systems .

Scientific Research Applications

2-Chloro-4-fluoro-3-iodo-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-3-iodo-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorotoluene: Similar in structure but lacks the iodine substituent.

    2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methyl group.

    2-Chloro-4-fluoro-3-iodo-1-methoxybenzene: Has a methoxy group instead of a methyl group .

Uniqueness

2-Chloro-4-fluoro-3-iodo-1-methylbenzene is unique due to the presence of three different halogen atoms (chlorine, fluorine, iodine) on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes .

Properties

IUPAC Name

3-chloro-1-fluoro-2-iodo-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFIDQKXQBQMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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